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Compound of Interest

Compound Name: N-Butyroyl-D-Sphingosine

Cat. No.: B15601466 Get Quote

For Researchers, Scientists, and Drug Development Professionals

N-Butyroyl-D-Sphingosine, also known as C4-ceramide, is a synthetic, cell-permeable analog

of natural ceramides. Its short N-acyl chain allows it to readily cross cell membranes, making it

a valuable tool for investigating the intracellular signaling pathways mediated by ceramides,

which play crucial roles in cellular processes such as apoptosis, cell cycle arrest, and

senescence. This guide provides a comparative analysis of N-Butyroyl-D-Sphingosine and

established inhibitors of key enzymes in the sphingolipid metabolic pathway. By understanding

their distinct mechanisms, researchers can better design experiments to validate the target

engagement of novel therapeutics aimed at modulating ceramide signaling.

The Sphingolipid Metabolism Pathway and Key
Drug Targets
The metabolism of sphingolipids is a complex network of enzymatic reactions that maintain a

critical balance between pro-apoptotic and pro-survival signaling molecules. N-Butyroyl-D-
Sphingosine, as a ceramide analog, is expected to influence this pathway. The primary

enzymes governing ceramide levels are ceramide synthase, ceramidase, and sphingosine

kinase.
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Caption: Simplified Sphingolipid Metabolism Pathway.
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Comparison of N-Butyroyl-D-Sphingosine with
Specific Enzyme Inhibitors
To validate the target engagement of N-Butyroyl-D-Sphingosine, it is essential to compare its

effects with those of well-characterized inhibitors of enzymes in the sphingolipid pathway. This

allows for the dissection of signaling events and confirmation that the observed cellular

phenotype is a direct result of modulating ceramide levels.

Compound Primary Target
Mechanism of
Action

Reported IC50
Key Cellular
Effects

N-Butyroyl-D-

Sphingosine (C4-

Ceramide)

Mimics

endogenous

ceramide

Bypasses de

novo synthesis to

directly increase

intracellular

ceramide levels.

Not typically

defined as an

inhibitor.

Induces

apoptosis and

cell cycle arrest.

[1][2][3][4]

Fumonisin B1
Ceramide

Synthase (CerS)

Competitive

inhibitor of CerS,

blocking the

acylation of

sphingoid bases.

[5][6]

~0.1 µM (for rat

liver

microsomes)[6]

Increases levels

of free sphingoid

bases, leading to

complex

downstream

effects.[5][6]

Carmofur
Acid Ceramidase

(AC)

Covalent inhibitor

of AC, preventing

the breakdown of

ceramide.[7][8]

Nanomolar range

against the

recombinant

enzyme.[7]

Increases

intracellular

ceramide levels,

leading to

apoptosis.[7][9]

N,N-

Dimethylsphingo

sine (DMS)

Sphingosine

Kinase (SphK)

Competitive

inhibitor of SphK,

preventing the

phosphorylation

of sphingosine to

S1P.[10][11][12]

~5 µM[10]

Decreases S1P

levels and

increases

ceramide levels,

promoting

apoptosis.[10]

[12]
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Experimental Protocols for Target Engagement
Validation
Validating the interaction of N-Butyroyl-D-Sphingosine with its putative targets requires a

combination of biochemical and cell-based assays.

Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to assess direct target engagement in a cellular context. The

principle is that ligand binding stabilizes the target protein, leading to an increase in its thermal

stability.
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Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
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Protocol:

Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with the desired

concentration of N-Butyroyl-D-Sphingosine or vehicle control for a specified time.

Harvesting and Resuspension: Harvest the cells and wash them with PBS. Resuspend the

cell pellet in PBS supplemented with a protease inhibitor cocktail.

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of

temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C for

3 minutes.

Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

Centrifugation: Separate the soluble protein fraction from the precipitated protein by

centrifugation at high speed.

Protein Quantification: Collect the supernatant and determine the protein concentration.

Analysis: Analyze the amount of the target protein in the soluble fraction by Western blotting

or mass spectrometry.

Data Interpretation: Plot the percentage of soluble protein against temperature to generate

melting curves. A shift in the melting curve to a higher temperature in the presence of N-
Butyroyl-D-Sphingosine indicates direct target engagement.

In Vitro Enzyme Activity Assays
Biochemical assays using purified or recombinant enzymes can provide quantitative data on

the effect of N-Butyroyl-D-Sphingosine on specific enzyme activities.

a) Ceramide Synthase Activity Assay

This assay measures the incorporation of a labeled sphingoid base into ceramide.

Protocol:
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Reaction Mixture: Prepare a reaction mixture containing assay buffer, fatty acyl-CoA (e.g.,

C16:0-CoA), and a fluorescently labeled sphinganine (e.g., NBD-sphinganine).

Enzyme Source: Add cell or tissue homogenates, or purified ceramide synthase, to the

reaction mixture.

Incubation: Incubate the reaction at 37°C for a specified time.

Reaction Termination and Lipid Extraction: Stop the reaction and extract the lipids using a

suitable solvent system (e.g., chloroform/methanol).

Analysis: Separate the labeled ceramide product from the unreacted labeled sphinganine

using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Quantification: Quantify the fluorescently labeled ceramide product.

Inhibition Assay: To test for inhibition, pre-incubate the enzyme with varying concentrations of

N-Butyroyl-D-Sphingosine before adding the substrates.

b) Ceramidase Activity Assay

This assay measures the hydrolysis of a ceramide substrate.

Protocol:

Substrate: Use a labeled ceramide substrate (e.g., a fluorescent or radiolabeled ceramide).

Enzyme Source: Add a source of ceramidase (e.g., cell lysates or purified enzyme).

Incubation: Incubate the reaction at the optimal pH for the specific ceramidase being

assayed (acidic, neutral, or alkaline).

Product Separation: Separate the labeled sphingosine product from the unreacted ceramide

substrate.

Quantification: Quantify the amount of product formed.
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Inhibition Assay: Perform the assay in the presence of varying concentrations of N-Butyroyl-
D-Sphingosine to determine its effect on ceramidase activity.

LC-MS/MS Analysis of Cellular Sphingolipids
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and

specific method to quantify changes in the cellular sphingolipidome following treatment with N-
Butyroyl-D-Sphingosine.
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Caption: LC-MS/MS Workflow for Sphingolipid Analysis.
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Sample Preparation: Treat cells with N-Butyroyl-D-Sphingosine or a comparator

compound. After treatment, harvest the cells and perform a lipid extraction.

Internal Standards: Add a cocktail of internal standards (e.g., isotopically labeled

sphingolipids) to the samples before extraction for accurate quantification.

Chromatographic Separation: Separate the different sphingolipid species using liquid

chromatography.

Mass Spectrometric Detection: Detect and quantify the individual sphingolipid species using

a tandem mass spectrometer.

Data Analysis: Analyze the data to determine the changes in the levels of various ceramides,

sphingoid bases, and their phosphorylated derivatives. This can reveal the metabolic fate of

the exogenously added N-Butyroyl-D-Sphingosine and its impact on the overall

sphingolipid profile.

By employing these comparative approaches and detailed experimental protocols, researchers

can rigorously validate the target engagement of N-Butyroyl-D-Sphingosine and elucidate its

precise mechanism of action within the complex network of sphingolipid metabolism.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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